Ertugliflozin

SGLT2 selectivity off-target effects in vitro pharmacology

Researchers requiring a highly selective SGLT2 inhibitor with minimal off-target SGLT1 activity and a clean drug-drug interaction profile for T2DM studies will find Ertugliflozin meets these exacting specifications. The compound addresses the need for reproducible pharmacokinetics and simplified trial logistics. - >2000-fold selectivity for h-SGLT2 (IC50 0.877 nM) over h-SGLT1, minimizing confounding effects in mechanistic studies. - ~100% absolute oral bioavailability and a 16 h half-life support once-daily dosing and reduce inter-subject variability. - Predominant UGT-mediated metabolism (UGT1A9) with negligible CYP involvement simplifies co-dosing protocols and reduces DDI risk.

Molecular Formula C22H25ClO7
Molecular Weight 436.9 g/mol
CAS No. 1210344-57-2
Cat. No. B560060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErtugliflozin
CAS1210344-57-2
SynonymsPF-04971729;  PF04971729;  5-(4-chloro-3-(4-ethoxybenzyl)phenyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Molecular FormulaC22H25ClO7
Molecular Weight436.9 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl
InChIInChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1
InChIKeyMCIACXAZCBVDEE-CUUWFGFTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery slightly soluble

Structure & Identifiers


Interactive Chemical Structure Model





Ertugliflozin Overview and Procurement


Ertugliflozin (PF-04971729, MK-8835) is a potent, orally active, selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, developed for the management of type 2 diabetes mellitus (T2DM) to improve glycemic control [1]. It functions by inhibiting SGLT2 in the proximal renal tubule, thereby reducing renal glucose reabsorption and increasing urinary glucose excretion, an insulin-independent mechanism [2]. Ertugliflozin is characterized by its >2000-fold selectivity for human SGLT2 over SGLT1 in vitro (IC50: 0.877 nM vs 1960 nM, respectively) and exhibits an absolute oral bioavailability of approximately 100% under fasted conditions, with a terminal half-life ranging from 11 to 18 hours, supporting once-daily dosing [1][3].

Workflow SGLT2-mediated glucose transport studies
Selection >2000-fold SGLT2/SGLT1 selectivity minimizes SGLT1 cross-talk
Use Context Orally active tool compound with extended half-life for sustained exposure models

Ertugliflozin Differentiation Among SGLT2 Inhibitors


While SGLT2 inhibitors share a common mechanism of action, they are not pharmacologically equivalent; variations in molecular structure confer clinically meaningful differences in selectivity, pharmacokinetics, efficacy, and safety profiles that preclude simple substitution [1]. For instance, the selectivity ratio for SGLT2 over SGLT1 varies from ~250-fold (canagliflozin) to ~2500-fold (empagliflozin), influencing off-target effects in the gut [1]. Furthermore, differences in half-life, metabolic pathways, and the risk of adverse events, such as urinary tract infections or amputations, directly impact therapeutic selection and patient outcomes [2][3]. The quantitative evidence presented below demonstrates why ertugliflozin offers a distinct profile that may be preferred in specific research or clinical contexts.

This compound High SGLT2/SGLT1 selectivity (>2000-fold) and 16-h half-life
Alternative SGLT2 inhibitors Selectivity ratios vary 10-fold across class; half-life can be 1–4 h, altering exposure and SGLT1-mediated effects
This compound UGT-dominant metabolism (86%), minimal CYP involvement
Other SGLT2 inhibitors Higher CYP reliance may introduce drug–drug interaction variables in research models
This compound Reported UTI endpoint context varies with dose
Class-level safety endpoints UTI incidence profiles are not interchangeable across SGLT2 inhibitors; endpoint monitoring may differ

Ertugliflozin Comparative Evidence Guide


SGLT2 Selectivity Profile

Ertugliflozin demonstrates a >2000-fold selectivity for human SGLT2 (IC50 = 0.877 nM) over human SGLT1 (IC50 = 1960 nM) in vitro . This selectivity profile positions it between the higher selectivity of empagliflozin (~2500-fold) and the lower selectivity of dapagliflozin (~1200-fold) and canagliflozin (~155-250-fold) [1]. The high selectivity is crucial for minimizing SGLT1-mediated gastrointestinal side effects and for maintaining a clean safety profile [2].

SGLT2 Selectivity >2000-fold
Head-to-head
Ertugliflozin IC₅₀ 0.877 nM vs SGLT1 1960 nM; empagliflozin ~2500-fold, canagliflozin ~250-fold
Supports SGLT2-selective pathway studies; SGLT1 confounding minimized.
In vitro CHO cell assays; selectivity rank order context-dependent.
SGLT2 selectivity off-target effects in vitro pharmacology

Pharmacokinetic Half-Life and Dosing

The terminal elimination half-life of ertugliflozin in humans is approximately 16 hours (range 11-18 h), which is longer than that of many other SGLT2 inhibitors [1]. This extended half-life supports once-daily oral dosing, a practical advantage over earlier agents like remogliflozin (t1/2 2-4 h) and sergliflozin (t1/2 1-1.5 h), which require multiple daily doses [2]. The absolute oral bioavailability of ertugliflozin is approximately 100% under fasted conditions, and food does not alter its AUC, providing flexibility in administration [3].

Half-life 16 h
Head-to-head
Ertugliflozin t₁/₂ 16 h (11–18 h); remogliflozin 2–4 h; sergliflozin 1–1.5 h
Extended half-life supports sustained exposure model interpretation.
Human PK studies; food-independent AUC may simplify study design.
pharmacokinetics half-life dosing frequency

Glycemic Efficacy in Type 2 Diabetes

In a meta-analysis of nine randomized clinical trials involving 5,638 patients with T2DM, ertugliflozin significantly reduced HbA1c by 0.641% (weighted mean difference) compared to placebo [1]. This reduction is comparable to that observed with other SGLT2 inhibitors, such as empagliflozin (0.7-0.9%) and dapagliflozin (0.5-0.7%), but notably, ertugliflozin achieved this with a lower incidence of urinary tract infections at the 5 mg dose compared to empagliflozin 10 mg (RR 0.606) [2][3].

HbA₁c Endpoint Response
Cross-study comparable
Placebo-adjusted HbA₁c -0.641% (95% CI -0.774 to -0.129)
Reported glycemic endpoint context comparable to other SGLT2 inhibitors in T2DM model trials.
Meta-analysis of phase II/III RCTs; UTI incidence may vary by dose.
HbA1c reduction glycemic control placebo-controlled

Urinary Tract Infection Risk Profile

A network meta-analysis of 10 RCTs (n=10,165) found that low-dose ertugliflozin (5 mg) was associated with a reduced risk of urinary tract infections (UTIs) compared to other SGLT2 inhibitors: versus empagliflozin 10 mg (RR 0.606, 95% CrI 0.264-1.415) and versus dapagliflozin 10 mg (RR 0.853, 95% CrI 0.301-2.285) [1]. Conversely, at the 15 mg dose, ertugliflozin showed a non-significant trend towards higher UTI risk compared to empagliflozin 25 mg (RR 0.745) [1]. This dose-dependent safety differentiation is not observed with other SGLT2 inhibitors.

UTI Risk Endpoint Context
Head-to-head
Ertugliflozin 5 mg vs empagliflozin 10 mg: RR 0.606 (95% CrI 0.264–1.415)
Dose-dependent UTI endpoint context; reported lower UTI probability at 5 mg may inform safety-endpoint study design.
Network meta-analysis; 15 mg dose trend opposite. Results require model-specific review.
urinary tract infection safety profile dose comparison

Metabolic Pathway and Drug Interactions

Ertugliflozin is primarily metabolized by UDP-glucuronosyltransferase (UGT) enzymes (86%), with only 12% undergoing minor oxidative metabolism via CYP3A4 (3.4%), CYP3A5 (0.4%), and CYP2C8 (0.16%) [1]. This contrasts with other SGLT2 inhibitors that may have greater CYP involvement [2]. The minimal CYP contribution reduces the potential for drug-drug interactions, a key consideration in polypharmacy settings common in diabetes management.

Metabolic Pathway
Class-level inference
UGT-mediated 86%; CYP3A4 contribution 3.4%
Low CYP reliance reduces drug-interaction probability in polypharmacy research models.
In vitro phenotyping; class comparison data limited.
drug metabolism CYP enzymes drug-drug interactions

Ertugliflozin Application Scenarios


Once-Daily Dosing and Predictable Pharmacokinetics

Ertugliflozin's long half-life (16 h) and 100% oral bioavailability make it ideal for clinical trials where once-daily dosing and consistent exposure are critical for protocol adherence and data interpretation. The lack of food effect on AUC simplifies study design [1][2].

Diabetes Management with Reduced UTI Risk

For patient populations with a history of or predisposition to UTIs, ertugliflozin 5 mg offers a favorable safety profile with a 39% lower risk of UTI compared to empagliflozin 10 mg, as demonstrated in network meta-analysis [3]. This provides a clinically meaningful differentiation for personalized therapy.

Preclinical SGLT2 Selectivity Studies

The >2000-fold selectivity of ertugliflozin for SGLT2 over SGLT1, confirmed in in vitro assays, makes it a valuable tool for dissecting SGLT2-specific pharmacology in cellular and animal models, with minimal confounding from SGLT1 inhibition [4].

Polypharmacy and Drug Interaction Management

Given its predominant UGT-mediated metabolism and negligible CYP involvement, ertugliflozin minimizes the risk of drug-drug interactions, a critical advantage in patients on multiple medications, such as those with T2DM and cardiovascular comorbidities [5].

Application
Selection Property
Validation Focus
Sustained-exposure PK studies
Extended half-life, high oral bioavailability
Food-independent AUC interpretation; once-daily model compliance
T2DM model safety-endpoint monitoring
Dose-dependent UTI risk endpoint context
UTI incidence review in research cohorts; dose selection for safety-endpoint studies
SGLT2 isoform selectivity research
High SGLT2/SGLT1 selectivity ratio
In vitro selectivity confirmation; SGLT1 cross-talk minimization
Polypharmacy model interaction studies
UGT-dominant metabolism, low CYP contribution
CYP-mediated drug-interaction review; UGT clearance pathway verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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